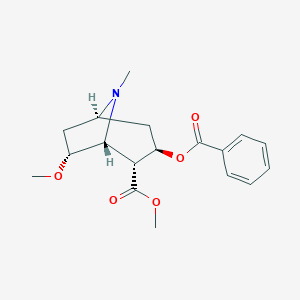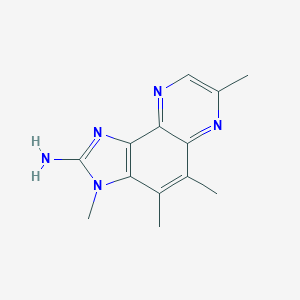
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has been shown to have both biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. It also has antimicrobial properties and has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- in lab experiments is its potential as a therapeutic agent for various diseases. It also has a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-. One area of research could focus on optimizing its use as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another area of research could focus on understanding its mechanism of action and identifying potential targets for drug development. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its use in lab experiments.
Méthodes De Synthèse
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with 3,4,5,7-tetramethylimidazo[4,5-f]quinoxaline-2-carbaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antitumor, and antimicrobial properties. It also has potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
146177-61-9 |
|---|---|
Formule moléculaire |
C13H15N5 |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
3,4,5,7-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-15-10-9(16-6)7(2)8(3)12-11(10)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17) |
Clé InChI |
QSQNCDPZGFTHHH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C |
SMILES canonique |
CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C |
Autres numéros CAS |
146177-61-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
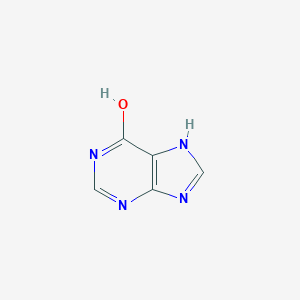
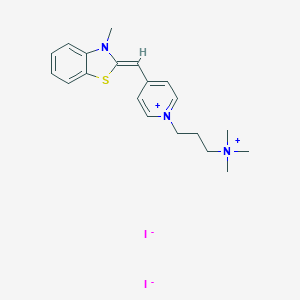
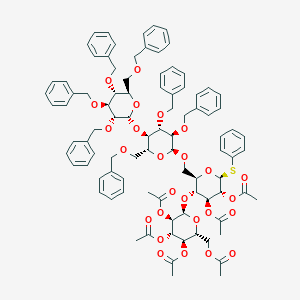
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
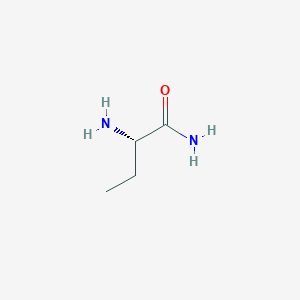


![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)


